molecular formula C24H30O4 B4078108 3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE

3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE

Cat. No.: B4078108
M. Wt: 382.5 g/mol
InChI Key: IKFFIXROKMWUGO-UHFFFAOYSA-N
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Description

3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features multiple fused rings, including cyclopentane and furan rings, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the formation of the spirocyclic structure through cyclization reactions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural complexity makes it a candidate for screening in drug discovery programs, where it could exhibit interesting pharmacological properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups and rings provides opportunities for designing molecules with specific biological targets.

Industry

In industry, 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may also find applications in materials science, such as the development of novel polymers or advanced materials.

Mechanism of Action

The mechanism of action of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include binding to active sites, altering protein conformation, or modulating gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar ring structures, such as spiro[cyclopentane-1,3’-oxirane] and spiro[cyclohexane-1,3’-furan], can be compared to understand the influence of different ring systems.

    Phenyl-Substituted Compounds: Compounds with phenyl groups, such as 4-tert-butylphenol and 4-tert-butylbenzaldehyde, can be compared to assess the impact of the tert-butylphenyl group on reactivity and properties.

Uniqueness

The uniqueness of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione lies in its intricate spirocyclic structure and the presence of multiple functional groups

Properties

InChI

InChI=1S/C24H30O4/c1-21(2,3)16-8-10-17(11-9-16)24-18(22(19(25)28-24)12-4-5-13-22)27-20(26)23(24)14-6-7-15-23/h8-11,18H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFIXROKMWUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C23C(C4(CCCC4)C(=O)O2)OC(=O)C35CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Reactant of Route 2
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Reactant of Route 3
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Reactant of Route 4
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Reactant of Route 5
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Reactant of Route 6
3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE

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